Tris[2-(perfluorohexyl)ethyl] Phosphate
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Overview
Description
Tris[2-(perfluorohexyl)ethyl] Phosphate: is a fluorinated organophosphate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(perfluorohexyl)ethyl] Phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tris[2-(perfluorohexyl)ethyl] Phosphate can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce an amine derivative of the compound.
Hydrolysis: The major products are 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol and phosphoric acid.
Scientific Research Applications
Chemistry:
Surface Coatings: The compound is used in the formulation of surface coatings to impart hydrophobic and oleophobic properties.
Catalysis: It serves as a catalyst in certain organic reactions due to its unique chemical properties.
Biology and Medicine:
Biomedical Research: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Mechanism of Action
The mechanism of action of Tris[2-(perfluorohexyl)ethyl] Phosphate involves its interaction with various molecular targets. The fluorinated alkyl chains provide hydrophobic interactions, while the phosphate group can engage in hydrogen bonding and electrostatic interactions. These properties enable the compound to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in similar applications for its hydrophobic properties.
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Another fluorinated compound used for surface treatments.
Uniqueness: Tris[2-(perfluorohexyl)ethyl] Phosphate is unique due to its combination of a phosphate group with fluorinated alkyl chains, providing both hydrophobic and reactive properties. This dual functionality makes it versatile for a wide range of applications.
Properties
IUPAC Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F39O4P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-65-68(64,66-5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)67-6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCACBPBFZQHXSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OP(OCH2CH2C6F13)3, C24H12F39O4P |
Source
|
Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1,1',1''-phosphate | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858545 |
Source
|
Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1136.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165325-62-2 |
Source
|
Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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